molecular formula C8H6ClN3O2 B13923679 6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13923679
M. Wt: 211.60 g/mol
InChI Key: HFLDCTZAQOIYQG-UHFFFAOYSA-N
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Description

6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials followed by cyclization and chlorination steps. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis and chlorination . Another approach includes the use of microwave-assisted synthesis, which has been shown to be an efficient method for preparing pyrido[3,2-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other advanced techniques could potentially be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features and its potential as a more effective anticancer agent compared to other similar compounds. Its ability to inhibit a broader range of targets and its higher activity against certain cancer cell lines make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

6-chloro-1-methylpyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C8H6ClN3O2/c1-12-4-2-3-5(9)10-6(4)7(13)11-8(12)14/h2-3H,1H3,(H,11,13,14)

InChI Key

HFLDCTZAQOIYQG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N=C(C=C2)Cl

Origin of Product

United States

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